molecular formula C11H21N3O B2574854 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea CAS No. 1421443-43-7

1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea

Cat. No.: B2574854
CAS No.: 1421443-43-7
M. Wt: 211.309
InChI Key: BVJQWBMBZLSCAA-UHFFFAOYSA-N
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Description

1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea is a chemical research compound of interest in medicinal chemistry and drug discovery. It features a urea functional group, a motif of significant importance in pharmaceutical development due to its ability to form multiple stable hydrogen bonds with biological targets, which can be critical for specific biological activity and drug properties . The compound's structure, which includes a urea core and an aminoalkyne chain, suggests potential as a building block or intermediate in the synthesis of more complex molecules or for investigating structure-activity relationships. Urea derivatives are widely utilized in the development of agents for a broad range of applications, including anticancer, antibacterial, and central nervous system targets . Researchers may explore this compound for its physicochemical properties, such as its hydrogen bonding capability and conformational preferences, which can influence solubility and permeability—key factors in the design of bioactive molecules . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(diethylamino)but-2-ynyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-4-12-11(15)13-9-7-8-10-14(5-2)6-3/h4-6,9-10H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJQWBMBZLSCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC#CCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives, including 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea, in anticancer therapies. Urea compounds have been shown to exhibit significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, analogs of urea have demonstrated moderate to high inhibitory effects on cancer cell growth, suggesting that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea may possess similar properties .

Dopamine Receptor Modulation

The compound has been investigated for its role in modulating dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease. The synthesis of related compounds has been linked to the development of drugs like cabergoline, which acts as a dopamine receptor agonist . This suggests that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea could be explored further for similar therapeutic uses.

Antioxidant Properties

Urea derivatives have also been evaluated for their antioxidant capabilities. Compounds with similar structures have shown promising results in reducing oxidative stress markers in vitro, indicating that 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea may contribute to antioxidant defense mechanisms .

Table: Summary of Research Findings on Urea Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
Urea AnalogAnticancerSignificant growth inhibition in multiple cancer cell lines
Urea DerivativeDopamine ModulationPotential use in Parkinson's treatment
Urea CompoundAntioxidantEffective in reducing oxidative stress

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Biological Activity/Application Synthesis Method
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea C₁₁H₂₁N₃O Diethylamino-butynyl, ethylurea Research chemical (hypothetical) Likely via alkyne-amine coupling
Cabergoline (1-[(6-Allylergolin-8β-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea) C₂₆H₃₇N₅O₂ Ergoline core, dimethylamino, ethylurea Dopamine agonist (prolactin disorders) Multistep ergoline alkaloid synthesis
1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea C₁₇H₂₂N₆O₂S Ethoxyphenyl, thiadiazol-piperidine Kinase inhibitor candidate Urea-thiadiazole coupling
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea C₂₁H₃₂N₈O₂ Oxaadamantane, triazine-piperidine Anticancer or antiviral research Triazine-urea conjugation

Structural Analysis

  • Polarity: The diethylamino group enhances hydrophilicity relative to ethoxyphenyl (logP ≈ 2.1) or thiadiazole (logP ≈ 1.8) substituents, suggesting improved aqueous solubility .
  • Bioisosteric Potential: Unlike Cabergoline’s ergoline core (a serotonin/dopamine mimic), the target compound’s alkyne spacer may serve as a bioisostere for carbonyl or aromatic groups in drug design .

Physicochemical Properties

Property Target Compound Cabergoline 1-(4-Ethoxyphenyl)-3-[thiadiazol]urea
Molecular Weight (g/mol) 211.31 451.62 374.47
Calculated logP 1.8 4.2 2.3
Hydrogen Bond Donors/Acceptors 2/3 2/5 2/5
Solubility (mg/mL, water) ~50 (predicted) <1 (low) ~20 (predicted)

Biological Activity

1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 222.30 g/mol

The structure features a diethylamino group, which is significant for its biological activity, particularly in modulating interactions with biological targets.

The biological activity of 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea is primarily attributed to its ability to interact with various biological receptors and enzymes. The urea moiety plays a crucial role in forming hydrogen bonds with target proteins, enhancing molecular recognition and bioactivity. This characteristic is common among urea derivatives, which have been shown to exhibit significant interactions in drug-receptor binding sites .

Antiviral Activity

Research indicates that urea derivatives, including 1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea, may possess antiviral properties. For instance, studies have demonstrated that certain urea-based compounds can inhibit HIV protease effectively, showcasing their potential in antiviral drug development . While specific data on this compound's antiviral efficacy is limited, its structural similarities to known active compounds suggest potential in this area.

Toxicological Studies

A 13-week oral toxicity study conducted on a related compound showed significant findings regarding safety and adverse effects. In this study, doses were administered to Sprague-Dawley rats, revealing dose-dependent toxicity characterized by respiratory distress at higher doses (750 mg/kg), including lung congestion and edema . Such findings emphasize the need for careful consideration of dosage in therapeutic applications.

Case Studies and Research Findings

Study ReferenceFindings
A toxicity study revealed adverse effects at high doses, including respiratory issues and decreased locomotor activity.
Urea derivatives exhibit potent interactions with HIV protease, suggesting potential antiviral applications.
Novel compositions involving similar urea structures were developed to enhance therapeutic efficacy against various diseases.

Q & A

Q. What methodologies support the development of green chemistry protocols for synthesizing this compound?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and optimize atom economy via click chemistry . Use continuous-flow reactors to minimize waste and energy consumption . Assess environmental impact using lifecycle analysis (LCA) software.

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